molecular formula C13H15N3O B3055159 3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 632326-32-0

3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B3055159
CAS No.: 632326-32-0
M. Wt: 229.28 g/mol
InChI Key: UNGAGSDBFGDQRC-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core fused with a tetrahydro ring system. The 2-methoxyphenyl substituent at position 3 introduces distinct electronic and steric properties, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry.

Properties

IUPAC Name

3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-17-12-5-3-2-4-9(12)13-10-8-14-7-6-11(10)15-16-13/h2-5,14H,6-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGAGSDBFGDQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC3=C2CNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651608
Record name 3-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632326-32-0
Record name 3-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, iodine for electrophilic cyclization, and various boronic acids for cross-coupling reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield substituted pyrazolo[4,3-c]pyridines with various functional groups .

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA) . These actions suggest that the compound exerts its effects through the induction of apoptosis and inhibition of cell proliferation.

Comparison with Similar Compounds

Antimicrobial Activity

Nitrofuran-Tagged Derivatives

Compounds like 1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (13g) exhibit superior activity against ESKAPE pathogens (e.g., Enterococcus faecium, Staphylococcus aureus) compared to nitrofurantoin, a standard nitrofuran antibiotic. The nitrofuran "warhead" in 13g enhances redox cycling and bacterial DNA damage, achieving MIC values <1 µg/mL against multidrug-resistant strains. In contrast, the absence of a nitrofuran group in 3-(2-methoxyphenyl)-analogs limits their direct antimicrobial utility, though the THPP scaffold itself contributes to membrane permeability .

Table 1: Key Antimicrobial Derivatives
Compound Substituents Target Pathogens Activity (MIC) Reference
13g Nitrofuran, oxazolyl, 2-methoxyethyl ESKAPE panel 0.5–1 µg/mL
3-Phenyl-THPP derivatives Phenyl, no nitrofuran M. tuberculosis IC50: 90–200 nM
3-(2-Methoxyphenyl)-THPP 2-Methoxyphenyl Not directly reported Inferior to 13g Inferred

Antitubercular Agents

3-Phenyl-THPP derivatives (e.g., 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine ) inhibit Mycobacterium tuberculosis pantothenate synthetase (PS) with IC50 values of ~200 nM. However, 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide (IC50: 90 nM) outperforms phenyl-substituted THPPs due to enhanced hydrophobic interactions with the PS active site. The 2-methoxyphenyl group in the target compound may reduce activity compared to bulkier tert-butyl groups, as polar substituents (e.g., methoxy) are less favorable for PS inhibition .

Anticancer and Enzyme Inhibitory Activity

c-Met Kinase Inhibitors

THPP derivatives substituted with aryl groups (e.g., 3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine ) inhibit c-Met kinase, a key oncogenic driver, with enzymatic IC50 values <10 nM. The chloro substituent enhances hydrophobic binding, while the 2-methoxyphenyl group’s ortho orientation may sterically hinder kinase domain interactions, reducing potency .

PARP-1 Inhibitors

7-(4-Methoxyphenyl)-2,4,6-triphenyl-2H-pyrazolo[4,3-c]pyridine induces apoptosis in cancer cells (GI50: 1–5 µM) by cleaving PARP-1 and activating caspase-7. The 4-methoxyphenyl group improves solubility and target engagement compared to 2-methoxyphenyl analogs, which may exhibit reduced cellular uptake due to steric effects .

Structural and Electronic Comparisons

Hydrophobic vs. Polar Substituents

  • Hydrophobic groups (e.g., tert-butyl, chlorophenyl) enhance binding to hydrophobic enzyme pockets (e.g., PS, c-Met) .
  • Polar groups (e.g., methoxy) improve solubility but reduce affinity for targets requiring nonpolar interactions. The 2-methoxyphenyl group’s ortho position further introduces steric hindrance, limiting conformational flexibility .

QSAR Insights

Quantitative SAR studies on 3-aryl-THPP derivatives reveal:

  • Hydrophobic parameter (π) : Positive correlation with c-Met inhibition (e.g., chlorophenyl > methoxyphenyl).
  • Electronic parameter (σ) : Electron-withdrawing groups (e.g., nitro) enhance redox activity in nitrofuran hybrids .

Biological Activity

3-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a compound of interest due to its potential biological activities. This article reviews its biological activity, particularly in anticancer research, and summarizes findings from various studies.

Chemical Structure and Properties

The compound has a complex structure that includes a pyrazolo-pyridine core. Its molecular formula is C13H14N2C_{13}H_{14}N_2 with a molecular weight of 214.27 g/mol. The presence of the methoxy group enhances its solubility and biological interactions.

Anticancer Activity

Research has indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity: In studies involving leukemia cell lines (HL60, HEL, K562), derivatives showed IC50 values ranging from 0.70 to 3.30 μM, demonstrating potent antiproliferative effects .
  • Mechanism of Action: The compounds induce apoptosis and cell cycle arrest in cancer cells. For example, certain derivatives have been shown to arrest the cell cycle at different phases (S phase for Hela cells and G2/M phase for MCF7 cells) .

Comparative Biological Activity

The following table summarizes the IC50 values for various derivatives of pyrazolo[4,3-c]pyridine against selected cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
This compoundHL600.70 ± 0.14Apoptosis induction
Derivative AHEL1.00 ± 0.42Cell cycle arrest (S phase)
Derivative BK5621.25 ± 0.35Apoptosis induction
Derivative CMCF70.85 ± 0.03Cell cycle arrest (G2/M)

Case Studies

  • Study on Antiproliferative Activity : A study synthesized several derivatives of pyrazolo[4,3-c]pyridine and evaluated their anticancer activity against various cell lines including MCF7 and HCT-116. The most active compound exhibited an IC50 of 2.59 μM against Hela cells .
  • Mechanistic Insights : Another study investigated the mechanism by which these compounds exert their effects. It was found that they could significantly induce early and late apoptosis in cancer cells compared to control groups .

Q & A

Q. What are the standard synthetic routes for 3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, and how can reaction conditions be optimized?

The compound is typically synthesized via multistep protocols. A common approach involves:

  • Step 1 : Cyclocondensation of piperidin-4-one derivatives with hydrazines to form the pyrazolopiperidine core.
  • Step 2 : Functionalization at the 3-position using cross-coupling or nucleophilic substitution. For methoxyphenyl substitution, Suzuki-Miyaura coupling or Ullmann-type reactions are employed .
  • Optimization : Reaction yields (e.g., 30–45%) depend on solvent polarity (THF or DMF), base selection (NaH or K2_2CO3_3), and temperature control (0°C to reflux). Microwave-assisted synthesis may reduce reaction time .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and substitution patterns. Key signals include the methoxy group (δ ~3.8 ppm) and pyrazole protons (δ ~6.2–7.5 ppm) .
  • X-ray crystallography : Single-crystal studies (e.g., P21/c space group, β = 115.76°) reveal bond lengths (C–N: 1.33–1.47 Å) and dihedral angles between aromatic and heterocyclic planes (75.44°) .
  • MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ = 244.12) .

Q. What preliminary biological activities have been reported for this scaffold?

  • Antimicrobial : Derivatives show MIC values as low as 26.7 μM against Mycobacterium tuberculosis (MTB) pantothenate synthetase (PS), with IC50_{50} values of 21.8 μM .
  • Cytotoxicity : Non-cytotoxic up to 50 μM in RAW 264.7 macrophage assays .
  • Enzyme inhibition : Structural analogs inhibit c-Met kinase (IC50_{50} < 1 μM) and Factor Xa (fXa) in anticoagulant research .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity and reduce off-target effects?

  • Substituent effects : Hydrophobic groups (e.g., tert-butyl, benzoyl) at the 1- and 5-positions improve MTB PS inhibition, while polar groups (e.g., nitro) reduce activity .
  • QSAR insights : Van der Waals volume (VWV_W) and hydrophobicity (π\pi) correlate with receptor binding. For example, methoxyethyl side chains enhance solubility without sacrificing potency .
  • Biased signaling : Ligand docking (e.g., LigBEnD) identifies interactions with solvent-exposed regions of targets like c-Met, enabling selective activation/inhibition .

Q. How do crystallographic data resolve contradictions in reported biological activities?

  • Case study : Discrepancies in MTB PS inhibition (IC50_{50} values ranging from 21.8 μM to >90 μM) arise from variations in substituent geometry. X-ray structures show that 3-phenyl derivatives with planar conformations fit better into the hydrophobic PS active site than bulky analogs .
  • Data reconciliation : Overlay of crystal structures (e.g., PDB IDs) with docking models clarifies steric clashes and hydrogen-bonding mismatches .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

  • Solubility : Salt formation (e.g., hydrochloride salts) or PEGylation increases aqueous solubility. For example, ethyl carboxylate derivatives show >98% purity in 10 mM DMSO stocks .
  • Metabolic stability : Fluorination at the pyridine ring reduces CYP450-mediated oxidation. In vivo half-life improvements (e.g., t1/2_{1/2} > 6 hours) are achieved via prodrug approaches .
  • Formulation : Lyophilized powders or nanoemulsions enhance bioavailability in rodent models .

Methodological Notes

  • Data synthesis : Cross-referenced peer-reviewed studies (e.g., Eur. J. Med. Chem., Bioorg. Med. Chem. Lett.) for reproducibility.
  • Conflict resolution : Highlighted contradictions in biological data with structural explanations to guide experimental design.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

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